![molecular formula C17H15N3O3S B2672774 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895487-72-6](/img/structure/B2672774.png)
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including acylation, cyclization, and substitution reactions . For instance, asymmetric acylation using chiral auxiliaries or nucleophilic substitution reactions to introduce various functional groups can be critical steps . Specific synthesis pathways depend on the desired functionalization and the starting materials available .Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using techniques such as X-ray crystallography, which provides insight into the conformation, bonding patterns, and overall geometry of the molecule .Chemical Reactions Analysis
Compounds containing thiadiazole and pyrazoline rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions . These reactions can significantly alter the compound’s chemical properties and utility in further synthetic applications .Physical And Chemical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be influenced by the specific functional groups present and their arrangement. The chemical properties, such as reactivity, stability, and acidity/basicity, are crucial for understanding how these compounds interact in chemical environments.Applications De Recherche Scientifique
Pharmacological Evaluation
Studies on heterocyclic 1,3,4-oxadiazole and pyrazole derivatives have shown these compounds exhibit a range of pharmacological activities. For example, compounds with the 1,3,4-oxadiazole moiety have been evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These activities were determined through computational and pharmacological methods, including docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (Faheem, 2018).
Antimicrobial Activity
Oxadiazole derivatives have been synthesized and tested for their antimicrobial activities against various pathogens. These compounds have shown significant inhibitory activity against bacteria and fungi, highlighting their potential as antimicrobial agents. For instance, specific oxadiazole derivatives exhibited high antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans (Kaplancıklı et al., 2012).
Anticancer Activity
The design and synthesis of new 1,3,4-oxadiazole derivatives have been directed towards developing promising chemotherapeutic agents. These compounds have been evaluated for their antimicrobial and antiproliferative activities against various human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines. Notably, certain derivatives showed high inhibitory activity, underscoring their potential in cancer therapy (Kaya et al., 2017).
Material Science Applications
The thermodynamic properties of 1,3,4-oxadiazole derivatives have also been investigated, particularly their role as corrosion inhibitors for mild steel in acidic media. These studies found that oxadiazole compounds effectively inhibit corrosion, with their efficiency closely related to their chemical structure (Bouklah et al., 2006).
Mécanisme D'action
Orientations Futures
The world’s health system is plagued by cancer and a worldwide effort is underway to find new drugs to treat cancer . The imperative 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
Propriétés
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-7-5-6-12(10-13)16-19-20-17(23-16)18-15(21)11-24-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAQAGJYILUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2672691.png)
![Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2672693.png)
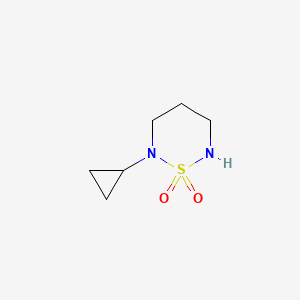
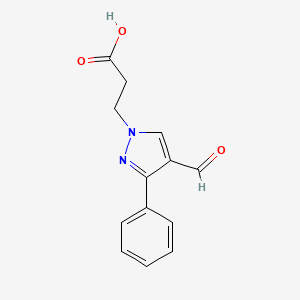
![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2672698.png)

![N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2672703.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2672706.png)
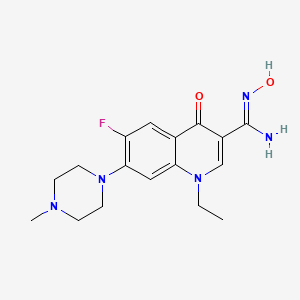
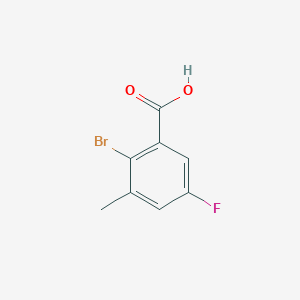
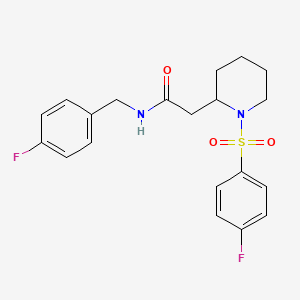
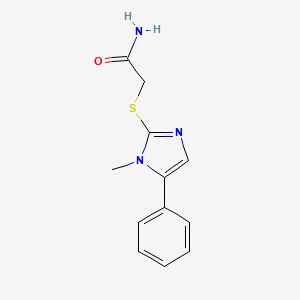
![1-(2-Chloropropanoyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2672714.png)